molecular formula C11H13F3N2 B13578671 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine

3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B13578671
M. Wt: 230.23 g/mol
InChI Key: IBFVPNZWPZRTPL-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a piperidine ring at the 4-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be attached to the pyridine ring through nucleophilic substitution reactions, often using piperidine or its derivatives as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce piperidine derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in inflammatory pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)pyridine: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity and biological activity.

    4-(Piperidin-4-yl)pyridine: Does not have the trifluoromethyl group, resulting in different electronic properties and applications.

    3-(Piperidin-4-yl)-2-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.

Uniqueness

3-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the piperidine and trifluoromethyl groups, which confer distinct electronic, steric, and lipophilic properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

3-piperidin-4-yl-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)10-9(2-1-5-16-10)8-3-6-15-7-4-8/h1-2,5,8,15H,3-4,6-7H2

InChI Key

IBFVPNZWPZRTPL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)C(F)(F)F

Origin of Product

United States

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